5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a versatile small molecule scaffold with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol This compound is known for its unique structure, which includes a hydroxyimino group, a pyridine ring, and a carboxylic acid group
Preparation Methods
The synthesis of 5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of a pyridine derivative with an oxime, followed by oxidation and hydrolysis steps . Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of raw materials, followed by large-scale synthesis and purification .
Chemical Reactions Analysis
5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with proteins, affecting their structure and function. The pyridine ring can interact with metal ions, influencing enzymatic activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyridine-3-carboxylic acid: Lacks the hydroxyimino group, resulting in different chemical properties and reactivity.
6-oxo-1,6-dihydropyridine-3-carboxylic acid: Lacks the hydroxyimino group, affecting its biological activity.
5-[(1E)-1-(hydroxyimino)ethyl]-pyridine-3-carboxylic acid: Lacks the 6-oxo group, leading to different chemical and biological properties. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H8N2O4 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
5-(N-hydroxy-C-methylcarbonimidoyl)-6-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O4/c1-4(10-14)6-2-5(8(12)13)3-9-7(6)11/h2-3,14H,1H3,(H,9,11)(H,12,13) |
InChI Key |
KFURRWDJWCFZDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC(=CNC1=O)C(=O)O |
Origin of Product |
United States |
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